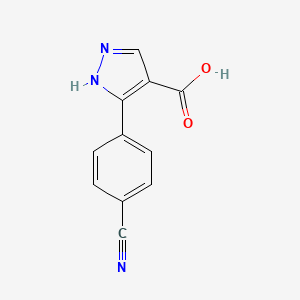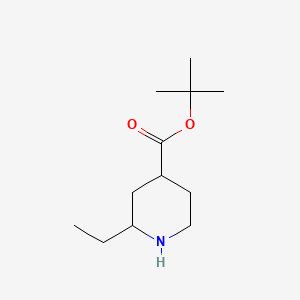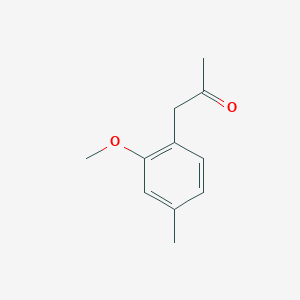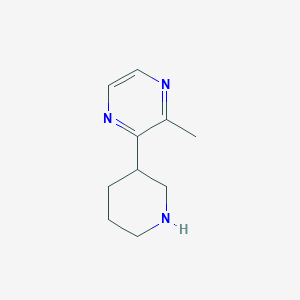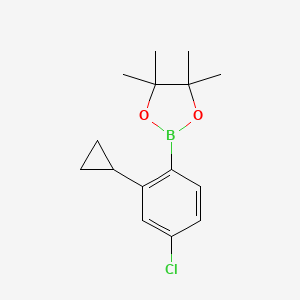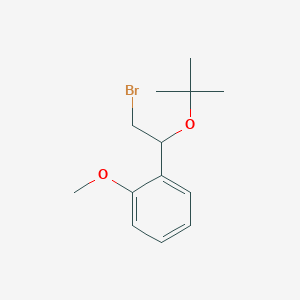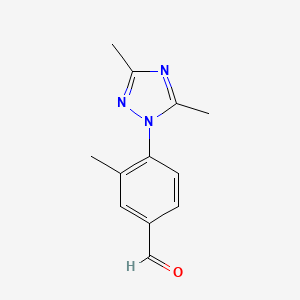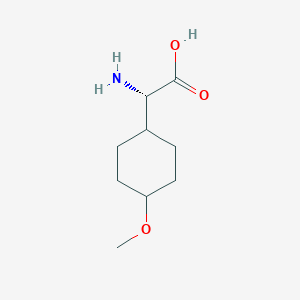
(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a methanesulfonamide group attached to the tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with 5-aminotetrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
5-aminotetrazole+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrazole derivatives.
Aplicaciones Científicas De Investigación
(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-aminotetrazole: A precursor in the synthesis of (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide.
Methanesulfonamide: Shares the sulfonamide group but lacks the tetrazole ring.
Tetrazole: The parent compound of the tetrazole family.
Uniqueness
This compound is unique due to the combination of the tetrazole ring and the methanesulfonamide group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the individual components.
Propiedades
Fórmula molecular |
C2H5N5O2S |
|---|---|
Peso molecular |
163.16 g/mol |
Nombre IUPAC |
2H-tetrazol-5-ylmethanesulfonamide |
InChI |
InChI=1S/C2H5N5O2S/c3-10(8,9)1-2-4-6-7-5-2/h1H2,(H2,3,8,9)(H,4,5,6,7) |
Clave InChI |
TXGXNNOTKKBPND-UHFFFAOYSA-N |
SMILES canónico |
C(C1=NNN=N1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI)](/img/structure/B13620508.png)
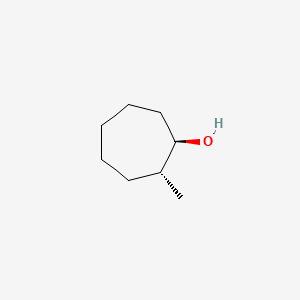
![{6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol](/img/structure/B13620534.png)
